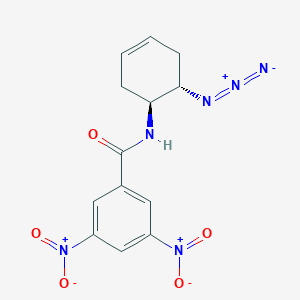![molecular formula C18H19NO3 B11832559 4-Methyl-8-[(piperidin-1-yl)methyl]-2H-furo[2,3-h][1]benzopyran-2-one CAS No. 139395-84-9](/img/structure/B11832559.png)
4-Methyl-8-[(piperidin-1-yl)methyl]-2H-furo[2,3-h][1]benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-8-(piperidin-1-ylmethyl)-2H-furo[2,3-h]chromen-2-one is a synthetic compound that belongs to the class of furochromenones. This compound is characterized by the presence of a piperidine ring attached to a furochromenone core. Furochromenones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-8-(piperidin-1-ylmethyl)-2H-furo[2,3-h]chromen-2-one typically involves the Mannich reaction, which is a three-component condensation reaction. The starting materials include a hydroxycoumarin, formaldehyde, and piperidine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Mannich reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-8-(piperidin-1-ylmethyl)-2H-furo[2,3-h]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furochromenone core to dihydrofurochromenone.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrofurochromenone derivatives.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-8-(piperidin-1-ylmethyl)-2H-furo[2,3-h]chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its anticancer activity, particularly in inhibiting the proliferation of cancer cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-Methyl-8-(piperidin-1-ylmethyl)-2H-furo[2,3-h]chromen-2-one involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and signaling pathways involved in inflammation and cancer cell proliferation. It may also act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dihydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
- 8-(Diethylamine)-6,7-dihydroxy-4-methyl-2H-chromen-2-one
- 6-Chloro-7-hydroxy-8-(4-methyl-piperidin-1-ylmethyl)-4-phenyl-chromen-2-one
Uniqueness
4-Methyl-8-(piperidin-1-ylmethyl)-2H-furo[2,3-h]chromen-2-one is unique due to its specific structural features, which confer distinct biological activities.
Propiedades
Número CAS |
139395-84-9 |
|---|---|
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
4-methyl-8-(piperidin-1-ylmethyl)furo[2,3-h]chromen-2-one |
InChI |
InChI=1S/C18H19NO3/c1-12-9-17(20)22-18-14(12)5-6-16-15(18)10-13(21-16)11-19-7-3-2-4-8-19/h5-6,9-10H,2-4,7-8,11H2,1H3 |
Clave InChI |
UKHNXKDOFZPTME-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)CN4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)

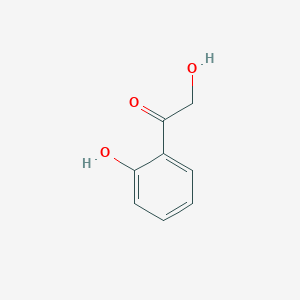
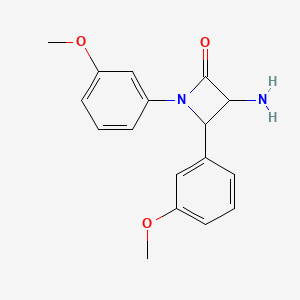
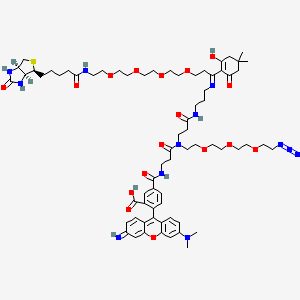
![1-({4-[Chloro(diphenyl)methyl]benzoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B11832519.png)

![3-Azabicyclo[3.1.0]hexane-1-methanamine](/img/structure/B11832523.png)

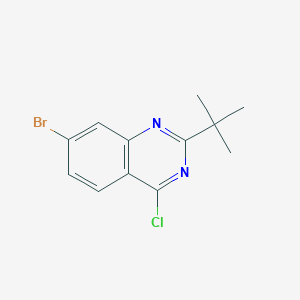
![2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11832534.png)

